4-Methoxybenzenethiol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100727. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

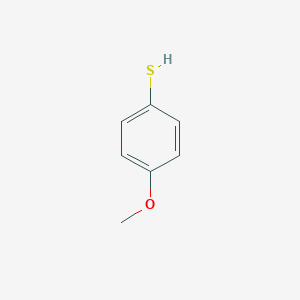

Structure

3D Structure

属性

IUPAC Name |

4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFAOMSJMGEFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219873 | |

| Record name | Benzenethiol, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-63-9 | |

| Record name | 4-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N68LMU0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzenethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Methoxybenzenethiol (also known as p-methoxythiophenol or 4-mercaptoanisole). This aromatic thiol is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals and other specialty chemicals.[1]

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic strong, unpleasant odor typical of thiols.[1] The presence of both a methoxy (B1213986) group and a thiol group on the benzene (B151609) ring gives it a unique reactivity profile. The methoxy group can enhance the stability of the aromatic ring, while the thiol group is readily able to form disulfide bonds and participate in nucleophilic substitution reactions.[1]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.20 g/mol | [1][2] |

| CAS Number | 696-63-9 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Odor | Strong, unpleasant, stench | |

| Density | ~1.14 g/mL at 25 °C | [1] |

| Melting Point | 32.00 °C (305.15 K) | [1] |

| Boiling Point | 244.00 °C (517.15 K) at 760 mmHg100-103 °C at 13 mmHg | [1] |

| Solubility | Water: Poorly soluble.[1]Organic Solvents: Soluble in ethanol, methanol, and acetone.[1] | [1] |

| pKa | 6.76 ± 0.10 (Predicted) |

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ typically shows the following signals:

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 6.8-7.3 ppm. The protons ortho to the thiol group are typically downfield compared to the protons ortho to the methoxy group.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.76 ppm.[3]

-

Thiol Proton (-SH): A singlet around δ 3.34 ppm.[3] The chemical shift of the thiol proton can be variable and may be confirmed by D₂O exchange.

| Protons | Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity |

| Aromatic (ortho to -SH) | ~7.25 | Doublet |

| Aromatic (ortho to -OCH₃) | ~6.79 | Doublet |

| Methoxy (-OCH₃) | 3.760 | Singlet |

| Thiol (-SH) | 3.34 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on typical chemical shifts for substituted benzenes, the following assignments can be predicted:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (C1) | 155-160 |

| C-S (C4) | 125-130 |

| C (ortho to -OCH₃) | 114-118 |

| C (ortho to -SH) | 130-135 |

| C (-OCH₃) | 55-60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| S-H | Stretch | 2550-2600 (weak) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (methyl) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-O (aryl ether) | Stretch | 1230-1270 (strong) & 1020-1050 |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak.

| Ion | m/z | Relative Intensity | Description |

| [M]⁺ | 140 | 100% | Molecular Ion |

| [M-CH₃]⁺ | 125 | High | Loss of a methyl radical |

| [M-SH]⁺ | 107 | Moderate | Loss of a sulfhydryl radical |

| [M-OCH₃]⁺ | 109 | Moderate | Loss of a methoxy radical |

Experimental Protocols

Synthesis of this compound from Anisole (B1667542)

This two-step protocol involves the chlorosulfonation of anisole followed by reduction of the resulting sulfonyl chloride.[1]

Step 1: Synthesis of 4-Methoxybenzenesulfonyl chloride

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer, add anisole (0.25 mol) and 1,2-dichloroethane (B1671644) (700 mL).

-

Begin stirring and slowly add chlorosulfonic acid (0.75 mol, 3 equivalents) dropwise.

-

During the addition, maintain the reaction temperature at approximately 50°C using a water bath.

-

After the addition is complete, increase the temperature to 80°C and continue the reaction for 1 hour.

-

After the reaction, remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting solid from n-heptane to yield pure 4-methoxybenzenesulfonyl chloride.

Step 2: Reduction to this compound

-

In a 500 mL three-necked flask, add the 4-methoxybenzenesulfonyl chloride (0.1 mol) from Step 1 and n-heptane (200 mL).

-

Start mechanical stirring and control the substrate temperature at 85°C with a water bath.

-

Add triphenylphosphine (B44618) (0.3 mol, 3 equivalents) in portions.

-

After the addition is complete, continue the reaction at 85°C for 1 hour.

-

Cool the reaction to 50°C and add 100 mL of water dropwise, then continue the reaction for 10 minutes.

-

Separate the oil phase and extract it with a 10% sodium hydroxide (B78521) solution (3 x 50 mL).

-

Combine the alkaline layers and acidify to a pH of 1-3 with 37% hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude this compound.

References

4-Methoxybenzenethiol: A Comprehensive Technical Guide for Researchers

In the landscape of specialty chemicals, 4-Methoxybenzenethiol emerges as a pivotal intermediate and functional molecule with significant applications in drug discovery, materials science, and organic synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound, also known as p-methoxythiophenol or 4-mercaptoanisole, is an aromatic thiol compound. Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a thiol group (-SH) at the para position.

| Identifier | Value |

| CAS Number | 696-63-9 |

| Molecular Formula | C₇H₈OS |

| IUPAC Name | This compound |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 140.2 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Stench | [3] |

| Boiling Point | 100-103 °C at 13 mmHg | |

| Melting Point | Not clearly defined, can solidify upon cooling | [1] |

| Density | 1.14 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5831 | [4] |

| Flash Point | 96 °C (204.8 °F) | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, benzene, chloroform |

Synthesis Protocols

Several synthetic routes to this compound have been established. Below are detailed experimental protocols for two common methods.

Experimental Protocol 1: From 4-Iodoanisole (B42571)

This procedure outlines the synthesis of this compound from 4-iodoanisole.

Materials:

-

4-Iodoanisole

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Copper powder

-

Ethane-1,2-dithiol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

5% Hydrochloric acid (aq)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

n-Hexane

-

Magnetic stirrer

-

Test tube

-

Oil bath

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a test tube equipped with a magnetic stir bar, add 4-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).

-

Add 2 mL of DMSO to the test tube.

-

Flush the test tube with argon gas to create an inert atmosphere.

-

Add ethane-1,2-dithiol (8.4 μL, 0.1 mmol) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 100 °C for 20 hours.

-

After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.

-

Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain pure this compound.

Experimental Protocol 2: From Anisole (B1667542) via Sulfonyl Chloride

This protocol describes a two-step synthesis starting from anisole.

Materials:

-

Anisole

-

1,2-Dichloroethane

-

Chlorosulfonic acid

-

n-Heptane

-

37% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Mechanical stirrer

-

Water bath

-

Rotary evaporator

Procedure: Step 1: Synthesis of 4-Methoxybenzenesulfonyl chloride

-

In a 1000 mL three-necked flask, dissolve anisole (0.25 mol) in 700 mL of 1,2-dichloroethane.

-

With mechanical stirring, slowly add chlorosulfonic acid (3 times the molar equivalent of anisole) dropwise, maintaining the temperature at approximately 50 °C using a water bath.

-

After the addition is complete, increase the temperature to 80 °C and continue the reaction for 1 hour.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from n-heptane to obtain pure 4-methoxybenzenesulfonyl chloride.

Step 2: Reduction to this compound

-

In a 500 mL three-necked flask, suspend the 4-methoxybenzenesulfonyl chloride (0.1 mol) in 200 mL of n-heptane.

-

With mechanical stirring, heat the mixture to 85 °C using a water bath.

-

Add triphenylphosphine (3 times the molar equivalent of the sulfonyl chloride) in portions.

-

Continue the reaction at 85 °C for 1 hour after the addition is complete.

-

Cool the reaction mixture to 50 °C and add 100 mL of water dropwise, continuing the reaction for another 10 minutes.

-

Separate the organic and aqueous layers. The organic layer contains the byproduct triphenylphosphine oxide.

-

Acidify the aqueous layer to a pH of 1-3 with 37% hydrochloric acid.

-

Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the dichloromethane under reduced pressure to yield crude this compound.

Key Applications in Research and Development

This compound is a versatile compound with numerous applications, particularly in drug development and materials science.

Pharmaceutical and Agrochemical Synthesis

Aromatic thiols are crucial building blocks in the synthesis of various bioactive molecules. This compound is utilized in the preparation of:

-

Antifungal Agents: It is a precursor for compounds like 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione, which exhibit significant antifungal and antibacterial properties.[5]

-

Thrombin Inhibitors: Its structural motif is incorporated into molecules designed to inhibit thrombin, a key enzyme in the blood coagulation cascade.[5]

-

Dermatological Drugs: It serves as a starting material for the synthesis of various dermatological agents.[5]

-

Pesticides and Herbicides: The unique properties of the methoxy and thiol groups are leveraged in the design of effective agrochemicals.[5]

Experimental Protocol: Synthesis of 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione

This protocol details the synthesis of a bioactive compound using this compound.

Materials:

-

This compound

-

N-methylmaleimide

-

Copper salt catalyst (e.g., CuI)

-

Suitable reaction solvent (e.g., THF)

-

Additives (optional, e.g., a base like triethylamine)

Procedure:

-

In a reaction vessel, dissolve this compound, N-methylmaleimide, the copper salt catalyst, and any additives in the chosen reaction solvent.

-

Heat the reaction mixture to a temperature between 25 °C and 180 °C.

-

Maintain the reaction for a period of 4 to 24 hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography to obtain 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione.

Materials Science: Self-Assembled Monolayers (SAMs)

The thiol group of this compound exhibits a strong affinity for gold surfaces, enabling the formation of highly ordered, self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, finding applications in:

-

Organic Electronics: Studying the effect of SAMs on the performance of n- and p-channel organic thin-film transistors.[4]

-

Biosensors: Creating functionalized surfaces for the specific detection of biomolecules.

-

Corrosion Inhibition: Forming a protective layer on metal surfaces.[5]

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol provides a general procedure for the formation of a this compound SAM on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

200-proof ethanol

-

Tweezers

-

Glass or polypropylene (B1209903) container

-

Dry nitrogen gas

Procedure:

-

Prepare a dilute solution of this compound in 200-proof ethanol (typically in the millimolar concentration range).

-

Clean the gold substrate thoroughly. This can be done by rinsing with ethanol and drying with a stream of nitrogen gas. For more rigorous cleaning, piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.

-

Using tweezers, immerse the clean gold substrate into the thiol solution in a clean container.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas.

-

Allow the self-assembly process to occur for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

-

After the immersion period, remove the substrate from the solution with tweezers and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate with a stream of dry nitrogen gas.

-

The substrate is now coated with a self-assembled monolayer of this compound.

Potential Role in Cellular Signaling

While direct studies on the effects of this compound on cellular signaling pathways are limited, research on structurally related compounds can provide valuable insights. For instance, 4-Methoxy-TEMPO, which shares the 4-methoxyphenyl (B3050149) moiety, has been shown to induce reactive oxygen species (ROS) generation and activate the MAPK signaling pathway, including JNK.[3][6] This suggests that this compound could potentially influence similar pathways, a hypothesis that warrants further investigation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK15 Prevents IFNB1 Expression by Suppressing Oxidative Stress-Dependent Activation of the JNK-JUN Pathway [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxybenzenethiol and its Synonyms for Researchers and Drug Development Professionals

Introduction

4-Methoxybenzenethiol, also widely known by its synonym 4-methoxythiophenol, is an organosulfur compound of significant interest to the scientific community, particularly those in the fields of organic synthesis, materials science, and pharmacology. Its versatile chemical nature, characterized by the presence of a reactive thiol group and a methoxy-substituted aromatic ring, makes it a valuable precursor and building block for a diverse array of molecules. This technical guide provides a comprehensive overview of this compound, including its various synonyms, physicochemical properties, detailed synthesis protocols, and its applications in drug development and other advanced scientific domains.

Synonyms and Identification

To facilitate comprehensive literature searches and unambiguous identification, a compilation of common synonyms and identifiers for this compound is provided below.

| Synonym | Identifier | Value |

| 4-Methoxythiophenol | Common Name | - |

| p-Methoxybenzenethiol | Common Name | - |

| 4-Mercaptoanisole | Common Name | - |

| Benzenethiol, 4-methoxy- | IUPAC Name | - |

| 4-methoxybenzene-1-thiol | IUPAC Name | - |

| p-Methoxythiophenol | Common Name | - |

| para-Methoxybenzenethiol | Common Name | - |

| 4-methoxyphenylthiol | Common Name | - |

| p-Methoxy thiophenol | Common Name | - |

| P-MERCAPTOANISOLE | CAS Name | - |

| P-METHOXYPHENYLTHIOL | CAS Name | - |

| 4-METHOXYPHENYL MERCAPTAN | Common Name | - |

| CAS Number | Identifier | 696-63-9 [1] |

| EINECS Number | Identifier | 211-799-2 [2] |

| Molecular Formula | Chemical Formula | C7H8OS[3] |

| Molecular Weight | Physical Property | 140.20 g/mol [1] |

| InChI | Identifier | InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3[1] |

| SMILES | Identifier | COC1=CC=C(C=C1)S[1] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the following table for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Odor | Stench | [4] |

| Melting Point | 291.7-295.8 °C (decomposes) | [2] |

| Boiling Point | 100-103 °C at 13 mmHg | [2] |

| Density | 1.14 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5831 | [2] |

| pKa | 6.76±0.10 (Predicted) | |

| Solubility | Not miscible or difficult to mix with water | [2] |

| Flash Point | 205 °F |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for two common methods.

Method 1: From Anisole (B1667542) via Sulfonylation and Reduction

This two-step method involves the initial conversion of anisole to 4-methoxybenzenesulfonyl chloride, followed by reduction to the desired thiol.[5]

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

-

Materials: Anisole (0.25 mol), 1,2-dichloroethane (B1671644) (700 mL), Chlorosulfonic acid (3 times the theoretical amount of anisole), n-heptane.

-

Procedure:

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer, add anisole and 1,2-dichloroethane.

-

Begin stirring and slowly add chlorosulfonic acid dropwise. Maintain the temperature at approximately 50°C using a water bath during the addition.

-

After the addition is complete, increase the temperature to 80°C and continue the reaction for 1 hour.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from n-heptane to obtain pure 4-methoxybenzenesulfonyl chloride. The average yield for this step is approximately 85%.[5]

-

Step 2: Reduction to this compound

-

Materials: 4-Methoxybenzenesulfonyl chloride (0.1 mol), n-heptane (200 mL), Triphenylphosphine (B44618) (3 times the amount of sulfonyl chloride), Water, 10% Sodium hydroxide (B78521) solution, 37% Hydrochloric acid, Dichloromethane (B109758), Anhydrous sodium sulfate (B86663).

-

Procedure:

-

In a 500 mL three-necked flask, combine the 4-methoxybenzenesulfonyl chloride with n-heptane.

-

Start mechanical stirring and heat the mixture to 85°C using a water bath.

-

Add triphenylphosphine in portions. After the addition is complete, continue the reaction at 85°C for 1 hour.[5]

-

Cool the reaction mixture to 50°C and add 100 mL of water dropwise, continuing the reaction for an additional 10 minutes.[5]

-

Separate the organic phase and extract it three times with 50 mL portions of 10% sodium hydroxide solution.

-

Remove the n-heptane from the organic layer under reduced pressure to recover the triphenylphosphine oxide byproduct.

-

Combine the alkaline aqueous layers and acidify to a pH of 1-3 with 37% hydrochloric acid.

-

Extract the acidified solution three times with 50 mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the dichloromethane under reduced pressure to yield the crude this compound.

-

Synthesis of this compound from Anisole.

Method 2: Copper-Catalyzed Synthesis from 4-Iodoanisole

This method provides a direct route to aryl thiols from aryl iodides.[3]

-

Materials: 4-Iodoanisole (1 mmol), Copper powder (6.35 mg, 0.1 mmol), Sodium sulfide (B99878) nonahydrate (Na2S·9H2O, 720.54 mg, 3 mmol), Dimethyl sulfoxide (B87167) (DMSO, 2 mL), 1,2-Ethanedithiol (8.4 μL, 0.1 mmol), 5% Hydrochloric acid solution, Ethyl acetate (B1210297) (EtOAc), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a test tube equipped with a magnetic stir bar, combine 4-iodoanisole, copper powder, and sodium sulfide nonahydrate in DMSO.

-

Flush the tube with argon, then add 1,2-ethanedithiol.

-

Stir the mixture in an oil bath at 100°C for 20 hours.[3]

-

After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent to obtain the desired this compound. A yield of 93% has been reported for this reaction.[3]

-

Copper-Catalyzed Synthesis of this compound.

The Newman-Kwart Rearrangement

A powerful method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol.[6]

The general workflow is as follows:

-

Formation of O-Aryl Thiocarbamate: A phenol (B47542) is deprotonated with a base and then reacted with a thiocarbamoyl chloride to form the O-aryl thiocarbamate.[6]

-

Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl thiocarbamate.[6]

-

Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed, usually under basic conditions, to yield the final thiophenol product.[6][7]

While traditionally requiring high temperatures, recent advancements have introduced palladium-catalyzed and photoredox-catalyzed versions of the Newman-Kwart rearrangement, which can proceed under much milder conditions.[8]

The Newman-Kwart Rearrangement Workflow.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antifungal agents.[9] Its primary role is as a nucleophile and a building block for the introduction of the 4-methoxyphenylthio moiety into larger molecules, often leading to the formation of thioethers.[9] Thioether linkages are important in drug design as they can enhance the stability, bioavailability, and pharmacokinetic properties of a drug molecule.[9]

Synthesis of Antibacterial and Antifungal Agents

A notable application of this compound is in the preparation of 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione and its derivatives. These compounds have demonstrated broad-spectrum antibacterial and antifungal activities, with particularly strong inhibition against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[5]

General Experimental Protocol for the Synthesis of 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione:

-

Materials: this compound, N-methylmaleimide, a copper salt catalyst (e.g., CuI), additives (e.g., a base), and a suitable reaction solvent.

-

Procedure:

-

Combine this compound, N-methylmaleimide, the copper salt catalyst, and any additives in the reaction solvent.

-

Heat the reaction mixture to a temperature between 25°C and 180°C.[5]

-

Allow the reaction to proceed for 4 to 24 hours.[5]

-

Upon completion, purify the product to obtain 3-(4-methoxyphenylthio)-1-methyl-1H-pyrrole-2,5-dione. This method is noted for its high yield and suitability for industrial-scale production.[5]

-

Synthesis of a Bioactive Pyrrole Derivative.

Role in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific effects of this compound on major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) pathways. However, it is important to note that many phenolic compounds and their derivatives, including those with methoxy (B1213986) substitutions, have been shown to modulate these pathways. For instance, some polyphenolic compounds are known to exhibit anti-inflammatory effects by targeting the TLR4/NF-κB signaling pathway. Given that this compound can serve as a precursor to more complex molecules, it is plausible that its derivatives could interact with these cellular signaling cascades. Further research is warranted to elucidate any direct or indirect roles of this compound in cell signaling.

Applications in Materials Science: Self-Assembled Monolayers (SAMs)

This compound is utilized in the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group has a strong affinity for these surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.

General Experimental Protocol for the Formation of a this compound SAM on a Gold Substrate:

-

Materials: Gold-coated substrate, this compound, high-purity ethanol (B145695), cleaning solutions (e.g., piranha solution - EXTREME CAUTION ADVISED ), inert gas (e.g., nitrogen or argon).

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by methods such as UV-ozone treatment or immersion in piranha solution, followed by extensive rinsing with deionized water and ethanol.

-

Solution Preparation: Prepare a dilute solution of this compound in high-purity ethanol (typically in the millimolar concentration range).

-

Immersion: Immerse the cleaned gold substrate into the thiol solution. The self-assembly process begins immediately.

-

Incubation: Allow the substrate to remain in the solution for a sufficient period to ensure the formation of a well-ordered monolayer. This can range from a few hours to overnight.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dry with a gentle stream of inert gas.

-

General Workflow for SAM Formation.

Conclusion

This compound and its synonyms represent a class of versatile chemical compounds with significant applications in both academic research and industrial processes. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its potential in creating novel therapeutic agents. Its role as a key intermediate for bioactive molecules and its utility in the fabrication of functionalized surfaces through self-assembly underscore its importance in modern chemistry and materials science. Future investigations into the biological activities of its derivatives, particularly their interactions with cellular signaling pathways, may unveil new avenues for therapeutic intervention.

References

- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [guidechem.com]

- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Chemical Compound 4-Methoxythiophenol Liquid For Drug Synthesis [hzsqchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzenethiol

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxybenzenethiol (also known as 4-mercaptoanisole or p-methoxythiophenol), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 4-Mercaptoanisole, 4-Methoxythiophenol, p-Methoxybenzenethiol

Physical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature with a characteristic strong and unpleasant odor typical of thiols.[1][3][7] It is generally soluble in organic solvents like ethanol, ether, benzene, and chloroform, but has limited solubility in water.[6]

Data Presentation: Summary of Physical Properties

The following table summarizes the reported melting and boiling points for this compound from various sources. It is important to note the variations in the reported values, which may be due to different experimental conditions or measurement techniques.

| Physical Property | Reported Value(s) | Conditions |

| Melting Point | 291.7-295.8 °C (decomposes) | Not specified |

| 32.00 °C | Not specified | |

| Boiling Point | 100-103 °C | at 13 mmHg[1][2][3] |

| 227 °C | Not specified | |

| 228 °C | Not specified[6][8][9] | |

| 244.00 °C | Not specified[7] |

There is a significant discrepancy in the reported melting points. The value of 32.00 °C is more consistent with the observation that this compound is a liquid at room temperature.[7] The higher temperature range of 291.7-295.8 °C is cited with decomposition, suggesting it may not be a true melting point but rather the temperature at which the compound breaks down.[1][2][3][8]

The boiling point is consistently reported at atmospheric pressure in the range of 227-244 °C.[6][7][8][9] A reduced pressure boiling point is also reported as 100-103 °C at 13 mmHg, which is a common practice for compounds that may decompose at their atmospheric boiling point.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly provided in the referenced literature. However, standard laboratory techniques for these measurements are well-established.

General Methodology for Melting Point Determination:

A common method for determining the melting point of a solid is using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. For a pure substance, this range is typically narrow.

General Methodology for Boiling Point Determination:

The boiling point of a liquid can be determined by distillation or by using a specialized apparatus. In a standard distillation setup, the liquid is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm leading to the condenser to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For measurements at reduced pressure (vacuum distillation), a vacuum pump is connected to the apparatus to lower the pressure, and the boiling point is recorded at that specific pressure.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical substance like this compound.

Caption: Workflow for the characterization of this compound's physical properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 696-63-9 [m.chemicalbook.com]

- 3. This compound | 696-63-9 [chemicalbook.com]

- 4. 149150050 [thermofisher.com]

- 5. This compound | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [guidechem.com]

- 9. This compound [stenutz.eu]

Solubility Profile of 4-Methoxybenzenethiol: A Technical Guide for Researchers

Introduction

4-Methoxybenzenethiol (also known as p-methoxythiophenol or 4-mercaptoanisole) is an organosulfur compound with the chemical formula CH₃OC₆H₄SH. It is a valuable intermediate in various fields, including pharmaceuticals, pesticides, and dyes.[1] In the realm of drug discovery and development, understanding the solubility of a compound is of paramount importance as it influences bioavailability, formulation, and routes of administration. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents a visual workflow for this procedure.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic strong, unpleasant odor typical of thiols.[2] The presence of both a methoxy (B1213986) group and a thiol group on the benzene (B151609) ring imparts a unique combination of properties that govern its solubility.[2]

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| Density | 1.140 g/mL at 25 °C |

| Boiling Point | 100-103 °C at 13 mmHg |

| Melting Point | 16-19 °C |

Solubility Data

| Solvent | Qualitative Solubility | Rationale |

| Water | Insoluble / Poorly Soluble | The hydrophobic nature of the benzene ring outweighs the polarity of the methoxy and thiol groups, leading to limited miscibility with water.[2][3] |

| Ethanol (B145695) | Soluble | The hydroxyl group of ethanol can engage in hydrogen bonding with the methoxy and thiol groups of this compound, and its alkyl chain interacts favorably with the aromatic ring.[2] |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound.[2] |

| Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone can interact with the polar functional groups of this compound.[2] |

| Diethyl Ether | Soluble | The nonpolar character of diethyl ether allows for favorable interactions with the aromatic ring of this compound. |

| Benzene | Soluble | The "like dissolves like" principle applies here, with the nonpolar aromatic solvent readily dissolving the aromatic solute. |

| Chloroform | Soluble | Chloroform is a relatively nonpolar solvent that can effectively solvate this compound. |

Experimental Protocol for Solubility Determination

In the absence of established quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, can be employed to determine the solubility of this compound in various solvents. This method is a "gold standard" for determining thermodynamic solubility.

Principle

An excess amount of the solid (or liquid) solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is determined analytically. For an aromatic compound like this compound, UV-Vis spectrophotometry is a suitable analytical technique for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, etc., analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the collected supernatant or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent by scanning a standard solution across a range of wavelengths.

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the respective solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted saturated solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits a distinct solubility profile, being poorly soluble in water but readily soluble in a variety of organic solvents. This behavior is a direct consequence of its molecular structure. For applications in drug development and other scientific research, a quantitative understanding of its solubility is crucial. The provided experimental protocol based on the shake-flask method offers a reliable approach for determining the precise solubility of this compound in different solvent systems, thereby enabling informed decisions in formulation and experimental design.

References

Spectroscopic data for 4-Methoxybenzenethiol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxybenzenethiol (CAS No. 696-63-9), a compound relevant in various fields of chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₈OS, and its molecular weight is 140.20 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -SH) |

| ~6.79 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 3.76 | Singlet | 3H | -OCH₃ |

| 3.34 | Singlet | 1H | -SH |

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.[3]

¹³C NMR Data

While specific experimental data for the ¹³C NMR spectrum of this compound is available, a detailed peak list is not readily accessible in public databases.[1][4] However, based on the structure, the following chemical shift ranges are expected for the carbon atoms:

| Chemical Shift (δ) ppm | Assignment |

| 155 - 160 | Ar-C-OCH₃ |

| 130 - 135 | Ar-C (ortho to -SH) |

| 125 - 130 | Ar-C-SH |

| 110 - 115 | Ar-C (ortho to -OCH₃) |

| 50 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound is typically acquired as a neat liquid film.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~2600-2550 | Weak | S-H stretch |

| ~1600 & ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1030 | Strong | C-O-C stretch (symmetric) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 125 | ~60 | [M-CH₃]⁺ |

| 97 | ~26 | [M-CH₃-CO]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General) :

-

Spectrometer : A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Nucleus : ¹H or ¹³C.

-

Solvent : CDCl₃.

-

Temperature : Standard probe temperature (e.g., 298 K).

-

Referencing : The residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) is used as an internal standard.

-

-

Data Acquisition :

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus.

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance.

-

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Parameters :

-

Spectrometer : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Technique : Transmission.

-

Scan Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plate assembly into the sample holder in the instrument's beam path.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is volatilized and separated from the solvent before entering the mass spectrometer.

-

-

Ionization :

-

The gaseous sample molecules enter the ion source, which is under a high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and subsequent fragment ions.

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Health and safety information for 4-Methoxybenzenethiol

An In-depth Technical Guide to the Health and Safety of 4-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 696-63-9), a common reagent in organic synthesis. Due to its hazardous properties and strong odor, strict adherence to safety protocols is essential. This document outlines the substance's properties, hazards, and detailed procedures for safe handling, storage, and disposal.

Chemical and Physical Properties

This compound, also known as 4-methoxythiophenol or 4-mercaptoanisole, is a colorless to light yellow liquid.[1] It is characterized by a strong, unpleasant odor typical of thiols.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈OS | [3][4][5] |

| Molecular Weight | 140.20 g/mol | [2][4][5] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.14 g/mL at 25 °C | [1][3] |

| Boiling Point | 100-103 °C at 13 mmHg | [1][3] |

| Flash Point | 96 °C / 204.8 °F | [4] |

| Water Solubility | Insoluble / Not miscible or difficult to mix | [1][3][4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone | [2] |

| Refractive Index (n20/D) | 1.5831 | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes significant irritation to skin and eyes.[5][6][7] It may also cause respiratory irritation.[5][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Summary

Experimental Protocols and Workflows

Chemical Risk Assessment Workflow

A systematic risk assessment must be performed before handling this compound.[8][9] This involves identifying hazards, assessing exposure potential, and implementing robust control measures to mitigate risks.[1][10]

Caption: A workflow for conducting a chemical risk assessment.

Standard Protocol for Handling this compound

Due to its stench and air sensitivity, this compound must be handled in a closed or isolated system within a certified chemical fume hood.[11] An inert atmosphere (e.g., nitrogen or argon) is recommended for storage and during reactions to prevent oxidation.[6]

References

- 1. tcd.ie [tcd.ie]

- 2. blog.storemasta.com.au [blog.storemasta.com.au]

- 3. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]

- 4. This compound | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. occhygiene.com.au [occhygiene.com.au]

- 11. How To [chem.rochester.edu]

A Researcher's Guide to Procuring and Utilizing 4-Methoxybenzenethiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers and drug development professionals on the commercial sourcing, purchasing, and quality assessment of 4-Methoxybenzenethiol (also known as p-methoxythiophenol, 4-mercaptoanisole). This guide includes a summary of commercial suppliers, detailed experimental protocols for purity verification, and practical applications in chemical synthesis and surface modification.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a summary of prominent commercial suppliers and their typical product offerings. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥96%, 97%, 98% | 5 g, 10 g, 25 g, 100 g, 500 g |

| Thermo Scientific (Fisher Scientific) | 98% | 5 mL, 25 mL |

| TCI (Tokyo Chemical Industry) | >96.0% (GC) | 5 g, 25 g |

| Fluorochem | 96%, 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |

| Oakwood Chemical | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |

| Simson Pharma Limited | High Purity (with CoA) | Custom Synthesis Available |

| Shanghai Daken Advanced Materials | N/A | Inquiry for bulk quantities |

Quality Control and Purity Verification

Upon receipt of this compound, it is imperative to verify its purity, especially for sensitive applications in drug development and materials science. While the supplier's Certificate of Analysis provides initial quality metrics, independent verification is recommended. The following are detailed experimental protocols for common analytical techniques used for purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The chosen standard should have a known purity and signals that do not overlap with the analyte signals.

-

Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

-

Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Acquire the spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy (B1213986) protons or aromatic protons) and a well-resolved signal of the internal standard.

-

Calculate the purity of the this compound sample using the following formula[3]:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight (this compound: 140.20 g/mol )[4]

-

m = mass

-

P = Purity of the standard

-

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis

GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297), dichloromethane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a set of calibration standards if quantitative analysis of impurities is required.

-

-

GC-FID Conditions:

-

Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is suitable for separating aromatic thiols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

-

Data Analysis:

-

The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC with UV detection is another effective method for determining the purity of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration of about 0.5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Key Applications and Experimental Protocols

This compound is a versatile reagent used in various fields of chemical research. Its primary applications include the synthesis of thioethers and the formation of self-assembled monolayers (SAMs) on metal surfaces.[5]

Synthesis of Thioethers

Aromatic thiols are common precursors for the synthesis of thioethers, which are important structural motifs in many pharmaceuticals and functional materials.

Experimental Protocol for the Synthesis of an Aryl Thioether:

This protocol describes a general copper-catalyzed synthesis of an aryl thiol from an aryl iodide.[6]

-

Reaction Setup:

-

To a reaction vial equipped with a magnetic stir bar, add 4-iodoanisole (B42571) (1.0 mmol, 1.0 eq), sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 3.0 mmol, 3.0 eq), and copper powder (0.1 mmol, 0.1 eq).

-

Add 2 mL of dimethyl sulfoxide (B87167) (DMSO) to the vial.

-

Flush the vial with an inert gas (e.g., argon or nitrogen).

-

Add 1,2-ethanedithiol (B43112) (0.1 mmol, 0.1 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 20 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford the desired this compound.

-

Formation of Self-Assembled Monolayers (SAMs)

This compound is frequently used to form well-ordered self-assembled monolayers on gold surfaces. These SAMs can modify the surface properties of the gold substrate and are used in applications such as molecular electronics, biosensors, and corrosion inhibition.

Experimental Protocol for SAM Formation on a Gold Surface:

This protocol provides a general procedure for the preparation of a this compound SAM on a gold substrate.[7][8]

-

Substrate Preparation:

-

Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrate thoroughly with deionized water and then with ethanol (B145695).

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of this compound in absolute ethanol.

-

Immerse the clean, dry gold substrate into the thiol solution in a clean glass container.

-

To minimize oxidation, it is advisable to purge the container with an inert gas (e.g., argon or nitrogen) before sealing.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Post-Assembly Rinsing:

-

Remove the substrate from the thiol solution with clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of dry nitrogen gas.

-

The functionalized gold substrate is now ready for characterization or further use.

-

Visualizing the Procurement and Quality Control Workflow

The following diagram illustrates the logical workflow for procuring and validating a chemical reagent like this compound for research purposes.

Caption: Procurement and QC Workflow for this compound.

Illustrative Synthetic Pathway

The following diagram illustrates a common synthetic application of this compound in a nucleophilic aromatic substitution reaction to form a diaryl thioether.

Caption: Synthesis of a Diaryl Thioether.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 696-63-9 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

The Thiol Moiety in 4-Methoxybenzenethiol: A Technical Guide to Its Fundamental Reactivity

Abstract: 4-Methoxybenzenethiol, a substituted aromatic thiol, is a versatile building block in organic synthesis and holds significant interest in medicinal chemistry and materials science.[1] Its reactivity is primarily dictated by the thiol (-SH) functional group, whose behavior is subtly modulated by the electron-donating para-methoxy substituent. This technical guide provides an in-depth exploration of the core reactivity of the thiol group in this compound, including its acidity, nucleophilicity, redox chemistry, and coordination properties. Detailed experimental protocols for key transformations and quantitative data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Fundamental Reactivity of the Thiol Group

The chemical behavior of this compound is dominated by the sulfur atom of the thiol group. Its high polarizability and the presence of lone pair electrons make it a potent nucleophile, while the acidity of the S-H bond allows for the formation of the even more reactive thiolate anion. The principal facets of its reactivity are discussed below.

Acidity and pKa: The Influence of the Methoxy Group

The thiol proton in this compound is acidic and can be readily removed by a base to form the corresponding 4-methoxybenzenethiolate anion. The acid dissociation constant (pKa) is a critical parameter that quantifies this acidity. Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond compared to the O-H bond and the greater stability of the resulting thiolate anion.

The para-methoxy group is an electron-donating group through resonance, which increases electron density in the aromatic ring. This effect destabilizes the negative charge on the sulfur atom of the conjugate base (the thiolate), making the thiol slightly less acidic (i.e., having a higher pKa) compared to unsubstituted benzenethiol. This is in contrast to electron-withdrawing groups (like a nitro group), which would stabilize the thiolate anion and increase acidity (lower pKa).[2][3] The predicted pKa for this compound is approximately 6.76.[4][5] This relationship, where substituent electronic effects correlate with acidity, is well-described by the Hammett equation.[6][7]

Nucleophilicity: Participation in Substitution Reactions

The sulfur atom in this compound is highly nucleophilic, a property that is enhanced upon deprotonation to the thiolate. Thiolates are excellent nucleophiles, readily participating in a variety of bond-forming reactions.[1]

-

Aliphatic Nucleophilic Substitution (S_N2): The 4-methoxybenzenethiolate anion is a potent nucleophile for S_N2 reactions. It can efficiently displace leaving groups from primary and secondary alkyl halides to form thioethers. This reaction, an analogue of the Williamson ether synthesis, proceeds via a backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon center.[8][9]

-

Nucleophilic Aromatic Substitution (S_NAr): While simple aryl halides are generally unreactive towards nucleophiles, the 4-methoxybenzenethiolate can act as a nucleophile in S_NAr reactions if the aromatic ring of the electrophile is activated with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.[10][11] The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[11]

Redox Chemistry: Oxidation to Disulfides and Other Species

The thiol group is redox-active and can be easily oxidized. The most common oxidation product is the corresponding disulfide, bis(4-methoxyphenyl) disulfide. This transformation is a crucial reaction in both organic synthesis and biological systems.[1]

The oxidation can be achieved with a wide range of oxidizing agents, from mild reagents like air (often catalyzed by a base or metal) to stronger oxidants.[7] Heterogeneous copper catalysts, for instance, have been shown to effectively catalyze the oxidation of this compound to its disulfide as the sole product.[12][13] Other methods employ reagents such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide.[14] Further oxidation of the thiol group can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H), although the formation of the disulfide is typically the most controlled and synthetically useful transformation.

Coordination Chemistry: Thiolate as a Soft Ligand

As a soft Lewis base, the 4-methoxybenzenethiolate anion readily coordinates with soft Lewis acidic metal centers, particularly late transition metals. The sulfur atom acts as a ligand, forming stable metal-thiolate complexes. This property is fundamental to the role of cysteine residues (which contain a thiol group) in the active sites of many metalloenzymes. The coordination can be terminal (M-S-R) or bridging (M-S(R)-M). This interaction is also exploited in materials science for the formation of self-assembled monolayers (SAMs) on metal surfaces.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate comparison and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 696-63-9 | [5] |

| Molecular Formula | C₇H₈OS | [5] |

| Molecular Weight | 140.2 g/mol | [5] |

| Boiling Point | 100-103 °C / 13 mmHg | [4][5] |

| Density | 1.14 g/mL at 25 °C | [4][5] |

| pKa (Predicted) | 6.76 ± 0.10 |[4][5] |

Table 2: Comparative Acidity of Substituted Phenols and Benzenethiols

| Compound | Functional Group | pKa | Reference(s) |

|---|---|---|---|

| Cyclohexanol | Aliphatic Alcohol | ~18 | [3] |

| Phenol | Aromatic Alcohol | 9.95 | |

| 4-Methoxyphenol | Aromatic Alcohol | 10.21 | |

| Benzenethiol | Aromatic Thiol | 6.6 |

| This compound | Aromatic Thiol | ~6.76 |[4][5] |

Note: pKa values can vary slightly depending on the solvent and temperature conditions.

Table 3: Electrochemical Data for the this compound/Disulfide Couple

| Parameter | Value (vs Fc⁺/Fc) | Notes | Reference(s) |

|---|

| Redox Potential (E_p1_) | ~ -1.1 V | First reduction potential of bis(4-methoxyphenyl) disulfide, obtained via cyclic voltammetry. | |

Detailed Experimental Protocols